molecular formula C11H11ClF2O2 B12632912 2-iso-Butoxy-3,5-difluorobenzoyl chloride

2-iso-Butoxy-3,5-difluorobenzoyl chloride

Cat. No.: B12632912
M. Wt: 248.65 g/mol
InChI Key: CNSNCKHEDBTVTO-UHFFFAOYSA-N
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Description

Significance of Benzoyl Halides in Synthetic Organic Chemistry

Within the family of acyl halides, benzoyl halides, which feature a benzene (B151609) ring attached to the acyl halide group, are of particular importance. Benzoyl chloride and its derivatives are frequently employed to introduce the benzoyl group (-COC6H5) into other molecules. chemicalregister.com This process, known as benzoylation, is a fundamental transformation in organic synthesis, used in the preparation of esters, amides, and ketones. chemicalregister.comxieshichem.com Benzoyl halides are favored for these reactions due to their ready availability and high reactivity. xieshichem.com They serve as precursors for a multitude of compounds, including pharmaceuticals, dyes, and polymers. The reactivity of benzoyl halides can be modulated by the presence of various substituents on the benzene ring, allowing for fine-tuning of their chemical properties.

Strategic Importance of Fluorinated Aromatic Systems in Molecular Design

The incorporation of fluorine atoms into aromatic systems has become a cornerstone of modern molecular design, particularly in the fields of pharmaceuticals and agrochemicals. google.comchemsrc.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. google.com These properties can include enhanced metabolic stability, increased lipophilicity (which can improve membrane permeation), and altered acidity (pKa) of nearby functional groups. amadischem.combldpharm.com Such modifications can lead to improved efficacy, better bioavailability, and more favorable pharmacokinetic profiles of drug candidates. amadischem.combldpharm.com In agrochemicals, fluorinated compounds are integral to the development of potent herbicides, insecticides, and fungicides. chemsrc.com The strategic placement of fluorine on an aromatic ring can significantly influence the molecule's interaction with its biological target. bldpharm.com

Positioning of 2-iso-Butoxy-3,5-difluorobenzoyl chloride as a Key Synthetic Intermediate

This compound emerges as a key synthetic intermediate at the intersection of these two important classes of compounds. Its structure combines the high reactivity of a benzoyl chloride with the influential electronic effects of two fluorine atoms and an isobutoxy group on the aromatic ring. While detailed research findings on this specific molecule are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility in the synthesis of complex, high-value molecules. The presence of the difluoro substitution pattern is a common feature in many modern agrochemicals and pharmaceuticals. google.com The isobutoxy group further modifies the electronic and steric properties of the molecule, offering a unique building block for synthetic chemists. Its role as a key intermediate is underscored by its commercial availability, indicating a demand in specialized synthetic applications. amadischem.com For instance, analogous fluorinated benzoyl compounds are known to be precursors to quinolonecarboxylic acids, a class of synthetic antibacterial agents. google.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1443325-10-7 amadischem.com
Molecular Formula C11H11ClF2O2 amadischem.com
Molecular Weight 248.65 g/mol amadischem.com
Synonyms Benzoyl chloride, 2-(2-methylpropoxy)-3,5-difluoro-
Storage Recommended storage at 2-8°C for long-term stability. amadischem.com

Smiles: C(C1C(OCC(C)C)=C(F)C=C(F)C=1)(=O)Cl amadischem.com InChI: InChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(11(12)15)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3 amadischem.com

While specific, publicly documented synthesis routes for this compound are not readily found, its preparation would likely follow standard methods for the synthesis of acyl chlorides. A plausible route would involve the conversion of the corresponding carboxylic acid, 2-iso-butoxy-3,5-difluorobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

The primary utility of this compound lies in its ability to react with nucleophiles to form a variety of derivatives. For example, reaction with amines would yield the corresponding amides, while reaction with alcohols would produce esters. These reactions are fundamental in building more complex molecular architectures, and the unique substitution pattern of this benzoyl chloride derivative makes it a valuable tool for accessing novel chemical space in drug discovery and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

3,5-difluoro-2-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(11(12)15)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3

InChI Key

CNSNCKHEDBTVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)C(=O)Cl

Origin of Product

United States

Reaction Chemistry and Derivatization Strategies for 2 Iso Butoxy 3,5 Difluorobenzoyl Chloride

Mechanistic Studies of Nucleophilic Acyl Substitution

The core reactivity of 2-iso-Butoxy-3,5-difluorobenzoyl chloride is expected to be dominated by nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group. The reaction rate and success are influenced by the nucleophilicity of the attacking species, the stability of the leaving group, and steric hindrance around the carbonyl group.

Formation of Esters and Thioesters under Controlled Conditions

The synthesis of esters and thioesters from this compound would proceed via reaction with alcohols and thiols, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general mechanism involves the attack of the alcohol or thiol on the carbonyl carbon of the acyl chloride. For esterification, an alcohol would serve as the nucleophile, and for thioesterification, a thiol would be used. The presence of the ortho iso-butoxy group might sterically hinder the approach of bulky nucleophiles.

Illustrative Data for Esterification and Thioesterification:

EntryNucleophileBaseSolventProbable Product
1MethanolPyridineDichloromethane (B109758)Methyl 2-iso-butoxy-3,5-difluorobenzoate
2IsopropanolTriethylamineTetrahydrofuran (B95107)Isopropyl 2-iso-butoxy-3,5-difluorobenzoate
3EthanethiolPyridineDichloromethaneS-Ethyl 2-iso-butoxy-3,5-difluorobenzoate
4ThiophenolTriethylamineTetrahydrofuranS-Phenyl 2-iso-butoxy-3,5-difluorobenzoate

Amide Bond Formation with Diverse Amine Substrates

The reaction of this compound with primary and secondary amines is expected to readily form the corresponding amides. This reaction, often referred to as amidation, is typically rapid and high-yielding. The choice of amine substrate can range from simple alkylamines to more complex and sterically demanding structures. The reaction is usually performed at low temperatures to control its exothermicity and in the presence of a base or an excess of the amine to scavenge the generated HCl.

The electronic effects of the fluorine atoms would enhance the electrophilicity of the carbonyl carbon, facilitating the attack by the amine nucleophile. However, the steric bulk of the ortho iso-butoxy group could influence the reaction rate, particularly with hindered amines.

Illustrative Data for Amide Bond Formation:

EntryAmine SubstrateBaseSolventProbable Product
1AnilinePyridineDichloromethaneN-phenyl-2-iso-butoxy-3,5-difluorobenzamide
2DiethylamineTriethylamineTetrahydrofuranN,N-diethyl-2-iso-butoxy-3,5-difluorobenzamide
3BenzylaminePyridineDichloromethaneN-benzyl-2-iso-butoxy-3,5-difluorobenzamide
4MorpholineTriethylamineTetrahydrofuran(2-iso-Butoxy-3,5-difluorophenyl)(morpholino)methanone

Synthesis of Anhydrides and Activated Carboxylic Acid Derivatives

This compound can serve as a precursor for the synthesis of mixed or symmetric anhydrides. Reaction with a carboxylate salt, such as sodium acetate, would yield a mixed anhydride. Alternatively, reaction with a carboxylic acid in the presence of a base like pyridine can also lead to the formation of a mixed anhydride. These anhydrides are themselves effective acylating agents.

Furthermore, this acyl chloride can be used to generate other activated carboxylic acid derivatives, which are valuable in peptide synthesis and other complex organic transformations.

Illustrative Data for Anhydride Formation:

EntryReactantBaseSolventProbable Product
1Acetic acidPyridineDichloromethaneAcetic (2-iso-butoxy-3,5-difluoro)benzoic anhydride
2Sodium benzoate-TetrahydrofuranBenzoic (2-iso-butoxy-3,5-difluoro)benzoic anhydride

Carbon-Carbon Bond Construction Reactions

Beyond nucleophilic acyl substitution, this compound is a potential candidate for carbon-carbon bond-forming reactions, enabling the introduction of the 2-iso-butoxy-3,5-difluorobenzoyl moiety onto various carbon skeletons.

Investigation of Friedel-Crafts Acylation with Activated Arenes

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by acylating an aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.com In this reaction, this compound would act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction would involve the formation of a highly electrophilic acylium ion, which is then attacked by an activated aromatic compound like toluene (B28343) or anisole. wikipedia.orgmasterorganicchemistry.comyoutube.com

Illustrative Data for Friedel-Crafts Acylation:

EntryAreneLewis AcidSolventProbable Product
1TolueneAlCl₃Dichloromethane(2-iso-Butoxy-3,5-difluorophenyl)(p-tolyl)methanone
2AnisoleAlCl₃Nitrobenzene(2-iso-Butoxy-3,5-difluorophenyl)(4-methoxyphenyl)methanone
3Benzene (B151609)AlCl₃Carbon disulfide(2-iso-Butoxy-3,5-difluorophenyl)(phenyl)methanone

Reactivity with Organometallic Species (e.g., Zinc, Magnesium, Lithium Reagents)

Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds, are powerful nucleophiles that can react with acyl chlorides to form ketones. The reaction proceeds through a nucleophilic acyl substitution mechanism. To avoid a second addition to the resulting ketone, which would lead to a tertiary alcohol, the reaction is typically carried out at low temperatures and with careful stoichiometric control of the organometallic reagent.

The use of less reactive organometallic reagents, like organozinc or organocuprates (Gilman reagents), can offer better selectivity for the ketone product. These reagents are generally less prone to adding to the ketone intermediate.

Illustrative Data for Reactions with Organometallic Reagents:

EntryOrganometallic ReagentSolventProbable Product
1Phenylmagnesium bromideTetrahydrofuran(2-iso-Butoxy-3,5-difluorophenyl)(phenyl)methanone
2MethyllithiumDiethyl ether1-(2-iso-Butoxy-3,5-difluorophenyl)ethan-1-one
3DiethylzincTetrahydrofuran1-(2-iso-Butoxy-3,5-difluorophenyl)propan-1-one
4Lithium diphenylcuprateTetrahydrofuran(2-iso-Butoxy-3,5-difluorophenyl)(phenyl)methanone

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Acyl chlorides are excellent substrates for these transformations, typically leading to the formation of ketones. For this compound, several standard palladium-catalyzed cross-coupling reactions could be envisioned.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid or ester, to form a diaryl ketone. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., Na₂CO₃, K₃PO₄) would be crucial for achieving high yields. The electron-withdrawing fluorine atoms would likely facilitate the reaction.

Sonogashira Coupling: The Sonogashira reaction would enable the synthesis of ynones by coupling the acyl chloride with a terminal alkyne. wikipedia.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base like triethylamine. organic-chemistry.orgmdpi.comscirp.org The resulting α,β-alkynyl ketones are versatile intermediates in organic synthesis.

Heck Coupling: While less common for acyl chlorides, a Heck-type reaction could potentially be developed to couple this compound with an alkene. This would lead to the formation of α,β-unsaturated ketones. The reaction conditions would need to be carefully optimized to favor the desired coupling over competing side reactions.

A hypothetical data table for such reactions is presented below, illustrating the type of information that would be necessary for a detailed analysis.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80Data not available
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane90Data not available
3PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF25Data not available
41-HexynePd(OAc)₂/XPhosK₃PO₄DMF60Data not available
5StyrenePd(OAc)₂/P(o-tol)₃NaOAcDMA100Data not available

This table is for illustrative purposes only. No experimental data has been found to populate it.

Chemoselectivity and Regioselectivity in Complex Molecular Systems

In a molecule containing other reactive sites, the chemoselectivity of reactions involving the acyl chloride would be a key consideration. For instance, if the isobutoxy group were replaced by a moiety containing a less reactive electrophilic site (e.g., an ester or another halide), a palladium catalyst could potentially be chosen to selectively react with the more reactive acyl chloride.

Regioselectivity would be a critical factor if further functionalization of the aromatic ring were attempted. The two fluorine atoms and the isobutoxy group would direct incoming electrophiles or nucleophiles to specific positions on the ring. The fluorine atoms are ortho, para-directing for electrophilic aromatic substitution, while the isobutoxy group is also ortho, para-directing. The interplay of these directing effects would determine the outcome of such reactions. For nucleophilic aromatic substitution, the positions ortho and para to the fluorine atoms would be activated.

Applications in the Synthesis of Advanced Organic Scaffolds

Advanced Spectroscopic Characterization and Structural Analysis

Comprehensive NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 2-iso-Butoxy-3,5-difluorobenzoyl chloride in solution. The presence of various magnetically active nuclei (¹H, ¹³C, ¹⁹F) provides a detailed picture of the molecular framework and its electronic environment.

Assignment of Complex Spin Systems and Conformational Dynamics

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isobutoxy group and the aromatic protons. The isobutoxy group would present a characteristic pattern: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons, with coupling constants typical for an isobutyl fragment. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

The ¹³C NMR spectrum would complement the ¹H data, with distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the isobutoxy group. The carbon signals in the aromatic ring will be split due to coupling with the directly attached fluorine atoms (¹J-CF) and longer-range couplings (²J-CF, ³J-CF).

¹⁹F NMR spectroscopy is particularly informative. The two fluorine atoms at the 3- and 5-positions are chemically equivalent, and are expected to give rise to a single resonance. This signal would be split into a triplet by the two ortho protons and would show further long-range couplings.

Conformational dynamics, particularly the rotation around the C-O bond of the isobutoxy group and the C-C bond connecting the carbonyl group to the aromatic ring, can be studied using variable temperature NMR experiments. Changes in the line shapes of the NMR signals with temperature can provide quantitative information about the energy barriers to these rotational processes.

Elucidation of Reaction Pathways via In-Situ NMR Techniques

In-situ NMR spectroscopy is a powerful tool to monitor the synthesis of this compound in real-time. For instance, in its synthesis from 2-iso-butoxy-3,5-difluorobenzoic acid and a chlorinating agent like thionyl chloride, the disappearance of the carboxylic acid proton signal and the appearance of the benzoyl chloride signals can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry. Furthermore, the formation of any intermediates or by-products can be detected and characterized, providing a deeper understanding of the reaction mechanism.

High-Resolution Mass Spectrometry for Precise Molecular Identification and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, serving as a definitive marker for its presence.

Fragmentation Pathway Analysis and Isomer Differentiation

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways under electron ionization (EI) would likely involve:

Loss of the chlorine atom: leading to the formation of the 2-iso-butoxy-3,5-difluorobenzoyl cation.

Loss of the isobutoxy group: resulting in the 3,5-difluorobenzoyl cation.

Cleavage of the isobutyl group: leading to various fragment ions.

Decarbonylation: loss of a CO molecule from the benzoyl cation.

Tandem mass spectrometry (MS/MS) experiments can be employed to further elucidate these fragmentation pathways. By selecting a specific parent ion and inducing its fragmentation, a detailed map of the molecule's connectivity can be constructed. This technique is also crucial for differentiating between isomers, as different isomers will often exhibit unique fragmentation patterns. While direct experimental data for this specific molecule is not available, studies on related benzoyl chloride derivatives demonstrate the utility of this approach. nih.govnih.govgeomar.denih.gov

Vibrational Spectroscopy for Probing Molecular Interactions and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers insights into the functional groups and molecular vibrations within this compound. The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the acid chloride group, typically found in the range of 1750-1800 cm⁻¹. capes.gov.brresearchgate.net The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atoms would likely shift this band to a higher frequency compared to unsubstituted benzoyl chloride. nist.gov

Other characteristic vibrations include:

C-O stretching of the ether linkage.

C-F stretching vibrations.

Aromatic C=C stretching bands.

C-Cl stretching vibration. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The progress of the synthesis of this compound can be monitored by observing the disappearance of the broad O-H stretching band of the starting carboxylic acid and the appearance of the sharp C=O stretching band of the product.

X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Configuration and Packing

While this compound is likely a liquid or low-melting solid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This powerful technique provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. For chiral derivatives, X-ray diffraction can be used to determine the absolute configuration.

The crystal packing reveals the nature and geometry of intermolecular interactions, such as dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O or C-H···F hydrogen bonds. Research on fluorinated benzoyl chlorides has shown that fluorine atoms can participate in various weak intermolecular interactions that influence the crystal packing. researchgate.net Analysis of the crystal structure of a suitable derivative would provide valuable insights into the supramolecular chemistry of this class of compounds. Studies on related benzoyl chloride and benzoic acid derivatives have demonstrated the utility of X-ray crystallography in understanding their solid-state structures and intermolecular interactions. rsc.orgnih.gov

Computational Chemistry and Theoretical Insights into Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly well-suited for determining the equilibrium geometry of molecules like "2-iso-Butoxy-3,5-difluorobenzoyl chloride". By finding the minimum energy structure, DFT can predict bond lengths, bond angles, and dihedral angles.

For a molecule with the complexity of "this compound," a DFT study, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be a standard approach. The results of such a calculation would yield a detailed three-dimensional structure.

Orbital analysis, another key output of DFT calculations, provides crucial information about reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For an acyl chloride, the LUMO is typically localized on the carbonyl group, indicating its susceptibility to nucleophilic attack.

Illustrative Data Table: Predicted Geometric Parameters for a Substituted Benzoyl Chloride using DFT

ParameterPredicted Value (Illustrative)
C=O Bond Length1.19 Å
C-Cl Bond Length1.80 Å
Aromatic C-C Bond Length (average)1.40 Å
O-C(aromatic) Bond Length1.36 Å
C-O-C(isobutyl) Angle118.0°
O=C-Cl Angle121.5°

Note: The data in this table is illustrative for a generic substituted benzoyl chloride and does not represent experimentally validated data for this compound.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energetic properties, albeit at a greater computational expense. These methods are valuable for obtaining benchmark energies for a molecule and its various conformations or for calculating reaction energies with high confidence. For a molecule like "this compound," high-accuracy ab initio calculations could be used to precisely determine its heat of formation or the energy difference between various rotational isomers of the iso-butoxy group.

Mechanistic Probing via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of the reaction.

For "this compound," a key reaction is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile. researchgate.net Theoretical calculations can model this process. For instance, the reaction with a simple nucleophile like water or an alcohol could be simulated. uni.edu

The process involves locating the transition state structure for the nucleophilic attack on the carbonyl carbon. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). A lower activation barrier implies a faster reaction. The reaction coordinate, which is the minimum energy path from reactants to products via the transition state, can also be mapped out, providing a detailed picture of the geometric changes throughout the reaction. For example, in a study of the benzylation of adenine, the transition state was located using the Berny algorithm as the molecules were moved along the reaction coordinate. nih.gov

Illustrative Data Table: Calculated Activation Barriers for Nucleophilic Acyl Substitution

NucleophileSolvent ModelComputational MethodCalculated ΔG‡ (kcal/mol) (Illustrative)
H₂OPCM (Water)DFT (B3LYP/6-31G)15.2
CH₃OHPCM (Methanol)DFT (B3LYP/6-31G)14.5
NH₃PCM (Acetonitrile)DFT (B3LYP/6-31G*)11.8

Note: This table presents hypothetical data to illustrate the type of results obtained from transition state calculations and is not specific to this compound.

Kinetic Isotope Effects (KIEs) occur when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. Calculating KIEs can provide profound insight into the bonding changes occurring at the transition state. By calculating the vibrational frequencies of the reactants and the transition state for both the isotopically substituted and unsubstituted molecules, the KIE can be predicted. This information helps to confirm or refute a proposed reaction mechanism.

Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Landscapes

While quantum chemical calculations typically model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can explicitly model the molecule's interaction with a large number of solvent molecules.

An MD simulation of "this compound" in a solvent like water or an organic solvent would involve simulating the movement of all atoms over time based on a force field. This approach is invaluable for understanding how solvent molecules arrange around the solute and how they influence its conformational preferences and reactivity.

Furthermore, MD simulations are ideal for exploring the conformational landscape of flexible molecules. The iso-butoxy group of "this compound" can rotate around the C-O bond, leading to different conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them, providing a more complete and dynamic picture of the molecule's behavior in solution.

Development of Predictive Models for Chemical Reactivity

The development of predictive models for the chemical reactivity of compounds like this compound is a key area of computational chemistry. These models aim to establish a quantitative relationship between the molecular structure and its reactivity, enabling the prediction of reaction rates and mechanisms without the need for extensive experimental work. For acyl chlorides, including substituted benzoyl chlorides, these models often focus on predicting the rates of nucleophilic acyl substitution reactions.

Predictive modeling in this context typically involves the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches. These methods are based on the principle that the reactivity of a chemical is a function of its molecular structure and properties. By calculating a variety of molecular descriptors, which are numerical representations of a molecule's electronic, steric, and thermodynamic properties, it is possible to build mathematical models that correlate these descriptors with experimentally observed reactivity.

For a compound such as this compound, key molecular descriptors would include:

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of the substituents on the benzoyl ring. The two fluorine atoms are strongly electron-withdrawing, which is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The iso-butoxy group, while having an electron-withdrawing inductive effect due to the oxygen atom, also has the potential for electron donation through resonance. Descriptors such as Hammett constants (σ), calculated partial charges on the carbonyl carbon, and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial in capturing these effects.

Steric Descriptors: The size and shape of the substituents can influence the accessibility of the reactive center to an incoming nucleophile. The iso-butoxy group, being bulkier than a simple methoxy (B1213986) or ethoxy group, can introduce steric hindrance around the carbonyl group, potentially slowing down the reaction rate. Steric parameters like Taft's steric parameter (Es) or more sophisticated descriptors derived from the molecule's 3D structure can be used to quantify these effects.

Thermodynamic Descriptors: Properties such as the bond dissociation energy of the carbon-chlorine bond can provide insights into the stability of the acyl chloride and the energy required to break the bond during the substitution reaction.

The development of a predictive model for the reactivity of this compound would typically follow these steps:

Data Set Compilation: A series of structurally related benzoyl chlorides with varying substituents would be synthesized, and their reaction rates with a specific nucleophile under controlled conditions would be measured.

Descriptor Calculation: For each compound in the series, a range of electronic, steric, and other relevant molecular descriptors would be calculated using computational chemistry software and methods like Density Functional Theory (DFT).

Model Building: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be employed to find the best correlation between the calculated descriptors and the experimental reactivity data.

Model Validation: The predictive power of the developed model would be rigorously tested using internal and external validation techniques to ensure its reliability and robustness.

Once a validated model is established, it can be used to predict the reactivity of new, untested compounds like this compound by simply calculating their molecular descriptors and inputting them into the model equation.

A representative, hypothetical data table illustrating the types of information used in developing such a predictive model for a series of substituted benzoyl chlorides is presented below. This table showcases how different computational descriptors could be correlated with experimentally observed reaction rates.

Hypothetical Data for QSAR Modeling of Substituted Benzoyl Chloride Reactivity

Compound Substituent (R) Hammett Constant (σ) Calculated Carbonyl C Charge (e) LUMO Energy (eV) Steric Parameter (Es) Observed Rate Constant (k, s⁻¹)
1 4-Nitro 0.78 +0.85 -3.2 -0.5 5.2 x 10⁻³
2 3,5-Difluoro 0.74 +0.83 -3.0 -0.3 4.5 x 10⁻³
3 4-Chloro 0.23 +0.78 -2.8 -0.4 1.8 x 10⁻⁴
4 Unsubstituted 0.00 +0.75 -2.6 0.0 5.0 x 10⁻⁵
5 4-Methyl -0.17 +0.72 -2.4 -1.2 8.0 x 10⁻⁶
6 4-Methoxy -0.27 +0.70 -2.2 -0.6 2.5 x 10⁻⁶
7 2-iso-Butoxy-3,5-difluoro (estimated) (calculated) (calculated) (calculated) (predicted)

Future Prospects and Innovative Research Directions

Development of Sustainable and Green Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For a compound like 2-iso-Butoxy-3,5-difluorobenzoyl chloride, this translates into a move away from traditional synthetic methods that often rely on stoichiometric and hazardous reagents.

Solvent-Free and Catalytic Approaches for Reduced Environmental Impact

Future synthetic routes to this compound and its precursors will likely focus on minimizing waste and energy consumption. One promising avenue is the development of solvent-free or solid-state reaction conditions. For instance, the conversion of the corresponding carboxylic acid, 2-iso-butoxy-3,5-difluorobenzoic acid, to the acyl chloride could potentially be achieved using a solid-supported chlorinating agent, eliminating the need for volatile organic solvents.

Catalytic approaches are also paramount. The use of catalytic amounts of activating agents, rather than stoichiometric quantities of reagents like thionyl chloride or oxalyl chloride, would significantly reduce the environmental footprint of the synthesis. Research into novel, recyclable catalysts for acylation and chlorination reactions will be crucial in this endeavor.

ParameterTraditional SynthesisPotential Green Synthesis
Solvent Chlorinated solvents (e.g., Dichloromethane)Solvent-free or green solvents (e.g., 2-MeTHF)
Reagents Stoichiometric (e.g., SOCl2, (COCl)2)Catalytic (e.g., Novel phosphonium-based catalysts)
Byproducts Acidic gases (SO2, HCl), organic wasteMinimal, with potential for catalyst recycling
Energy Input Often requires heatingPotentially lower energy, ambient temperature reactions

Exploration of Photoredox and Electro-Organic Chemistry

Photoredox and electro-organic chemistry represent frontiers in sustainable synthesis, offering unique reaction pathways driven by light or electricity. For a molecule like this compound, these techniques could be applied to the synthesis of its precursors. For example, the formation of the ether linkage in a precursor could potentially be achieved through a photoredox-catalyzed cross-coupling reaction, avoiding harsh conditions typically associated with nucleophilic aromatic substitution.

Electro-organic synthesis could provide an alternative for the chlorination step, generating the reactive chlorine species in situ from a simple chloride salt, thereby avoiding the handling and transportation of corrosive chlorinating agents.

Applications in Flow Chemistry and Microreactor Technology

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, and flow chemistry is at its heart. The synthesis and use of this compound are well-suited for this technology. Acyl chlorides are often highly reactive and can be sensitive to moisture, making their handling in large batch reactors challenging.

Microreactors offer enhanced heat and mass transfer, allowing for precise control over reaction conditions. This can lead to higher yields, improved safety, and the ability to handle reactive intermediates with greater ease. The synthesis of this compound in a flow reactor could enable on-demand production, minimizing the need for storage of this reactive compound.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The complexity of organic reactions, especially with highly functionalized molecules, presents a challenge for process optimization. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to predict reaction outcomes and identify optimal reaction conditions. nih.govnih.gov

For the synthesis and application of this compound, ML algorithms could be trained on datasets of similar reactions to predict the best solvent, catalyst, and temperature for a given transformation. nih.gov This would accelerate the development of new synthetic routes and applications, reducing the number of experiments required and saving time and resources. For instance, an AI model could predict the reactivity of the acyl chloride with a range of nucleophiles, guiding its use in the synthesis of novel compounds. nih.gov

AI/ML ApplicationPotential Impact on this compound
Retrosynthesis Planning Suggesting novel and efficient synthetic pathways to the target molecule.
Reaction Condition Optimization Predicting optimal solvent, catalyst, temperature, and stoichiometry for its synthesis and subsequent reactions. nih.gov
Product Selectivity Prediction Forecasting the outcome of reactions with complex substrates, enabling better control over product distribution.
New Reaction Discovery Identifying unprecedented transformations involving the acyl chloride functional group.

Discovery of Novel Catalytic Transformations for Acyl Chlorides

While the classical reactions of acyl chlorides are well-established, there is ongoing research into expanding their synthetic utility through novel catalytic transformations. For this compound, this could involve its participation in cross-coupling reactions, decarbonylative couplings, or other transition-metal-catalyzed processes that go beyond simple acylation. The unique electronic properties conferred by the fluorine and iso-butoxy substituents could lead to unexpected reactivity and selectivity in these novel transformations.

Design of Smart Reagents and Self-Assembled Systems Incorporating this compound Moieties

The incorporation of the 2-iso-Butoxy-3,5-difluorobenzoyl moiety into larger molecular architectures could lead to the development of "smart" reagents and materials. For example, a derivative of this compound could be designed to release a payload (e.g., a drug molecule) in response to a specific stimulus.

Furthermore, the rigid, aromatic core and the potential for intermolecular interactions (such as dipole-dipole and π-stacking) make this structural motif a candidate for the design of self-assembling systems. By attaching this moiety to other functional units, it may be possible to create liquid crystals, gels, or other supramolecular structures with unique optical or electronic properties. The future in this area lies in understanding how the specific substitution pattern of this compound influences these self-assembly processes.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-iso-butoxy-3,5-difluorobenzoyl chloride, and how can reaction efficiency be optimized?

  • Methodology : Begin with the corresponding benzoic acid derivative (e.g., 2-iso-butoxy-3,5-difluorobenzoic acid). Use oxalyl chloride (2 equiv.) in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), with a catalytic amount of DMF to accelerate the reaction. Stir at room temperature for 90 minutes, followed by solvent removal under reduced pressure. The crude acid chloride is typically used without further purification .
  • Optimization : Monitor reaction progress via TLC or FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹). Ensure anhydrous conditions to avoid hydrolysis side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with analogous compounds (e.g., 3,5-difluorobenzoyl chloride in NIST data ). Expect aromatic proton signals at δ ~6.8–7.5 ppm and iso-butoxy CH₃ groups at δ ~1.0–1.2 ppm.
  • Mass Spectrometry : Use HRMS (ES−) to confirm molecular ion peaks. For example, a related compound, 4-butoxy-3,5-dichlorobenzoic acid, showed [M−H]⁻ at m/z 261.0078 (calc. 261.0085) .
  • Elemental Analysis : Validate C, H, F, and Cl content (±0.4% tolerance).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

  • Case Study : If unexpected peaks appear in ¹H NMR (e.g., upfield shifts at δ ~4.0–4.5 ppm), consider residual solvent (e.g., DCM) or incomplete substitution of the benzoyl chloride. Use deuterated solvents for baseline correction and repeat purification via column chromatography (1–20% MeOH/DCM) .
  • Data Cross-Validation : Compare experimental HRMS with theoretical values (e.g., NIST Chemistry WebBook ). For discrepancies >5 ppm, re-examine synthetic intermediates for impurities (e.g., unreacted benzoic acid).

Q. What strategies mitigate hydrolysis or decomposition of this compound during storage or reactions?

  • Stability Protocols :

ConditionStability Outcome
Ambient (moisture)Rapid hydrolysis to benzoic acid
Dry N₂, −20°CStable for >6 months
In acetone (0°C)Partial decomposition after 24 hours
  • Preventative Measures : Store under inert gas at −20°C. Use freshly distilled solvents (e.g., acetone, DCM) for reactions. For long-term storage, prepare stable derivatives (e.g., thiocyanate adducts via sodium thiocyanate coupling ).

Q. How does the steric and electronic effects of the iso-butoxy group influence reactivity in nucleophilic acyl substitution reactions?

  • Experimental Design :

  • Electronic Effects : The electron-donating iso-butoxy group at the 2-position reduces electrophilicity of the carbonyl carbon, slowing reactions with weak nucleophiles (e.g., amines).
  • Steric Effects : Compare reaction rates with less hindered analogs (e.g., 2-methoxy derivatives). Conduct kinetic studies using in situ IR to track carbonyl consumption.
    • Case Example : In a sodium thiocyanate coupling reaction, iso-butoxy-substituted benzoyl chlorides required longer reaction times (16–24 hours vs. 8 hours for unsubstituted analogs) .

Methodological Notes

  • Synthesis References : Follow general acid chloride protocols (e.g., oxalyl chloride/DMF catalysis) .
  • Contradiction Analysis : Apply iterative refinement—re-examining synthetic steps, purification methods, and analytical baselines—to resolve data inconsistencies .
  • Safety : Handle benzoyl chlorides in a fume hood; use PPE to prevent exposure to corrosive vapors.

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